3-Fluoro-4-methylbenzamidine hydrochloride

Description

Properties

IUPAC Name |

3-fluoro-4-methylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAQJXKADWRKGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586589 |

Source

|

| Record name | 3-Fluoro-4-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-88-0 |

Source

|

| Record name | Benzenecarboximidamide, 3-fluoro-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-4-METHYLBENZAMIDINE.HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-methylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core physical properties of 3-Fluoro-4-methylbenzamidine hydrochloride (CAS No. 175277-88-0). As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical characteristics is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring quality control. This document moves beyond a simple listing of properties, offering detailed, field-proven experimental protocols for the elucidation of its structural and physical attributes. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. This guide is structured to empower researchers with the practical knowledge required for a robust characterization of this and similar novel chemical entities.

Introduction: The Significance of Physicochemical Profiling

3-Fluoro-4-methylbenzamidine hydrochloride is a substituted benzamidine derivative. The benzamidine moiety is a known pharmacophore, often utilized for its ability to mimic the guanidinium group of arginine, thereby interacting with a variety of biological targets, including serine proteases. The introduction of a fluorine atom and a methyl group to the benzene ring can significantly modulate the compound's electronic properties, lipophilicity, metabolic stability, and binding affinity.

A comprehensive physicochemical profile is the bedrock of any drug development program. It informs critical decisions regarding a compound's potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This guide will systematically outline the methodologies to establish a definitive profile for 3-Fluoro-4-methylbenzamidine hydrochloride.

Core Molecular and Physical Properties

| Property | Data | Experimental Protocol |

| CAS Number | 175277-88-0[2] | N/A |

| Molecular Formula | C₈H₁₀ClFN₂[3] | Section 5: Mass Spectrometry |

| Molecular Weight | 188.63 g/mol [3] | Section 5: Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | To be determined | Section 3.1: Melting Point Determination |

| Solubility | To be determined | Section 3.2: Aqueous Solubility Determination |

| pKa | To be determined | Section 3.3: pKa Determination |

Experimental Protocols for Macroscopic Physical Properties

The following sections provide detailed, step-by-step protocols for determining the key macroscopic physical properties of 3-Fluoro-4-methylbenzamidine hydrochloride.

Melting Point Determination

Causality: The melting point is a critical indicator of a crystalline solid's purity.[4] A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[5] This protocol employs the capillary method, a standard and reliable technique.

Protocol:

-

Sample Preparation: Ensure the 3-Fluoro-4-methylbenzamidine hydrochloride sample is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.[4]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Initial Determination: Heat the sample at a rapid rate (10-20 °C/min) to obtain an approximate melting range. This provides a target for a more precise measurement.

-

Accurate Determination: With a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[6]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Aqueous Solubility Determination

Causality: Aqueous solubility is a fundamental property that dictates a compound's bioavailability and formulation possibilities. For an ionizable compound like a hydrochloride salt, solubility is pH-dependent.[7] The shake-flask method at a physiologically relevant pH is a gold-standard technique for determining equilibrium solubility.[5]

Protocol:

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of 3-Fluoro-4-methylbenzamidine hydrochloride to a known volume of the pH 7.4 buffer in a sealed, clear container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or orbital mixer for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

pKa Determination

Causality: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a benzamidine, the pKa of its conjugate acid (the amidinium ion) determines the extent of its ionization at different pH values. This is critical for understanding its absorption and distribution in the body. Potentiometric titration is a precise method for determining pKa values.[8][9]

Protocol:

-

Sample Preparation: Accurately weigh a sample of 3-Fluoro-4-methylbenzamidine hydrochloride and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the amidinium ions have been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the number and types of protons and their connectivity, while ¹³C NMR reveals the different carbon environments. For 3-Fluoro-4-methylbenzamidine hydrochloride, NMR is crucial for confirming the substitution pattern on the aromatic ring.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-4-methylbenzamidine hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved and free of particulate matter.[10]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Expected signals would include aromatic protons (likely in the 7-8 ppm range), a methyl group singlet, and broad signals for the amidinium protons.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the amidinium carbon.

-

Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-Fluoro-4-methylbenzamidine hydrochloride, FTIR can confirm the presence of the aromatic ring, C-N bonds, and N-H bonds.

Protocol:

-

Sample Preparation: As a solid, the sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a simple and rapid method.[7][11] Place a small amount of the powdered sample onto the ATR crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands. Key expected vibrations include:

-

Aromatic C-H stretching (~3100-3000 cm⁻¹)

-

N-H stretching of the amidinium group (broad, ~3300-3100 cm⁻¹)

-

C=N stretching of the amidinium group (~1650 cm⁻¹)

-

Aromatic C=C stretching (~1600-1450 cm⁻¹)

-

C-F stretching (~1250-1000 cm⁻¹)

-

Mass Spectrometry for Molecular Weight and Formula Confirmation

Causality: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[12] High-Resolution Mass Spectrometry (HRMS) can determine the accurate mass of a molecule with high precision, allowing for the unambiguous confirmation of its elemental composition.[13]

Protocol:

-

Sample Preparation: Prepare a dilute solution of 3-Fluoro-4-methylbenzamidine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode.

-

Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ (the cationic form of the free base). The measured accurate mass of this ion should be compared to the theoretical mass calculated from the molecular formula (C₈H₁₀FN₂). A mass accuracy of < 5 ppm provides high confidence in the assigned formula.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.

Caption: Overall workflow for the physicochemical characterization.

Caption: Workflow for spectroscopic structural elucidation.

Conclusion: Establishing a Foundational Dataset

The comprehensive physicochemical characterization of newly synthesized compounds like 3-Fluoro-4-methylbenzamidine hydrochloride is a cornerstone of modern drug discovery and development.[2] By systematically applying the detailed experimental protocols outlined in this guide for structural elucidation, purity assessment, and the determination of key drug-like properties, researchers can build a robust and reliable data package for each new chemical entity. This foundational dataset is essential for making informed decisions, mitigating risks in later-stage development, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

-

Fiveable. High-Resolution Mass Spectrometry Definition. Available from: [Link]

-

Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024-07-30). Available from: [Link]

-

LCGC International. Quantifying Small Molecules by Mass Spectrometry. Available from: [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. (2024-05-30). Available from: [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985-03). Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

ResearchGate. Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. Available from: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. (2023-09-20). Available from: [Link]

-

PubMed. Development of Methods for the Determination of pKa Values. (2013-08-08). Available from: [Link]

-

Mettler Toledo. DETERMINATION OF MELTING POINTS. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). Available from: [Link]

-

University of Massachusetts Lowell. Using Melting Point to Determine Purity of Crystalline Solids. (2009-05-18). Available from: [Link]

-

University of Cambridge. NMR Sample Preparation. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

-

ResearchGate. Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide …. Available from: [Link]

-

SpectraBase. Benzamidine HCl. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]

-

University of Central Arkansas. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Available from: [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

-

PubMed. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2023-02-02). Available from: [Link]

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chm.uri.edu [chm.uri.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 13. fiveable.me [fiveable.me]

An In-depth Technical Guide to 3-Fluoro-4-methylbenzamidine Hydrochloride: Synthesis, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzamidine hydrochloride, a fluorinated aromatic amidine with significant potential in drug discovery and agrochemical research. The guide details its chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's prospective applications as an enzyme inhibitor and bioactive agent, drawing on established structure-activity relationships of related benzamidine derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules.

Introduction: The Significance of Substituted Benzamidines in Chemical Biology

Benzamidine and its derivatives represent a class of compounds with a rich history in medicinal chemistry and enzymology. The core benzamidine scaffold is recognized as a privileged structure, capable of interacting with a variety of biological targets, most notably serine proteases.[1][2] The positively charged amidinium group at physiological pH allows for strong electrostatic interactions with the negatively charged residues often found in the active sites of these enzymes, such as the aspartate residue at the bottom of the S1 pocket of trypsin.

The strategic incorporation of substituents onto the benzene ring allows for the fine-tuning of the molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. The introduction of fluorine, in particular, has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[3] This guide focuses on 3-Fluoro-4-methylbenzamidine hydrochloride, a compound that combines the established pharmacophore of the benzamidine moiety with the advantageous properties of fluorine and a methyl group, suggesting its potential as a valuable tool in chemical biology and drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3-Fluoro-4-methylbenzamidine hydrochloride is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 175277-88-0 | [4] |

| Molecular Formula | C8H10ClFN2 | [5] |

| Molecular Weight | 188.63 g/mol | [5] |

| Appearance | Solid (predicted) | [5] |

| SMILES String | Cl.Cc1ccc(cc1F)C(N)=N | [5] |

| InChI Key | VXAQJXKADWRKGS-UHFFFAOYSA-N | [5] |

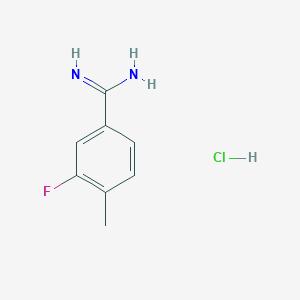

Chemical Structure

The chemical structure of 3-Fluoro-4-methylbenzamidine hydrochloride is characterized by a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and an amidinium group at the 1-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Caption: Chemical structure of 3-Fluoro-4-methylbenzamidine hydrochloride.

Synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride

The synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride is most effectively achieved through a two-step process, starting from the commercially available 3-Fluoro-4-methylbenzonitrile. The key transformation is the Pinner reaction, a classic and reliable method for converting nitriles into amidines.[6][7]

Synthesis Pathway Overview

Caption: Synthesis pathway for 3-Fluoro-4-methylbenzamidine hydrochloride.

Detailed Experimental Protocol

This protocol is based on the general principles of the Pinner reaction and may require optimization for specific laboratory conditions.[1]

Materials:

-

3-Fluoro-4-methylbenzonitrile

-

Anhydrous Ethanol

-

Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia solution in Ethanol (saturated)

Step 1: Formation of Ethyl 3-fluoro-4-methylbenzimidate hydrochloride (Pinner Salt)

-

Dissolve 3-Fluoro-4-methylbenzonitrile (1 equivalent) in a minimal amount of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored to maintain the temperature below 10°C.

-

Continue the gas flow until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete reaction.

-

The resulting crystalline Pinner salt can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under vacuum. Alternatively, the reaction mixture can be used directly in the next step.

Step 2: Ammonolysis to 3-Fluoro-4-methylbenzamidine hydrochloride

-

To the suspension of the Pinner salt in ethanol from the previous step, or to the isolated Pinner salt suspended in anhydrous ethanol, add a saturated solution of ammonia in ethanol (2-3 equivalents) dropwise at 0°C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, ammonium chloride will precipitate. Remove the precipitate by filtration.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-4-methylbenzamidine hydrochloride.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Structural Elucidation and Analytical Characterization

While specific experimental spectra for 3-Fluoro-4-methylbenzamidine hydrochloride are not widely available in the public domain, its structure can be confidently predicted and would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amidinium group. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methyl protons will appear as a singlet, and the amidinium protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the amidinium carbon. The signals for the aromatic carbons will be split due to carbon-fluorine coupling, providing valuable information about the position of the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of one fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the amidinium group (around 3100-3300 cm⁻¹), C=N stretching (around 1650-1680 cm⁻¹), and C-F stretching (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition.

Potential Applications in Drug Discovery and Agrochemicals

The unique structural features of 3-Fluoro-4-methylbenzamidine hydrochloride suggest its potential utility in several areas of research, primarily as an enzyme inhibitor and a bioactive agent.

Serine Protease Inhibition

Benzamidine derivatives are well-established competitive inhibitors of serine proteases, a large family of enzymes involved in a wide range of physiological and pathological processes.[2] These enzymes play crucial roles in digestion, blood coagulation, fibrinolysis, and inflammation. The dysregulation of serine protease activity is implicated in numerous diseases, including pancreatitis, thrombosis, and cancer.

The positively charged amidinium group of 3-Fluoro-4-methylbenzamidine hydrochloride is expected to bind to the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases. The 3-fluoro and 4-methyl substituents on the phenyl ring will interact with the surrounding amino acid residues in the active site, influencing the compound's binding affinity and selectivity for different serine proteases. Structure-activity relationship (SAR) studies of substituted benzamidines have shown that the nature and position of the substituents are critical for determining the inhibitory potency and selectivity.[8][9]

Caption: Proposed mechanism of serine protease inhibition.

Antifungal and Insecticidal Activity

Substituted benzamidine and benzamide derivatives have demonstrated significant potential as antifungal and insecticidal agents.[10][11] Studies have shown that these compounds can be effective against a range of plant pathogens and insect pests. The presence of a fluorine atom in such molecules often enhances their biological activity.[12]

The precise mechanism of action of benzamidine derivatives as antifungal and insecticidal agents is not fully elucidated but may involve the inhibition of essential enzymes in the target organisms. Given the structural similarities to known agrochemical scaffolds, 3-Fluoro-4-methylbenzamidine hydrochloride is a promising candidate for screening in antifungal and insecticide discovery programs.

Safety and Handling

While a comprehensive safety profile for 3-Fluoro-4-methylbenzamidine hydrochloride is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.[5]

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

Handling:

-

Avoid inhalation of dust.

-

Work in a well-ventilated area or a fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Fluoro-4-methylbenzamidine hydrochloride is a synthetically accessible compound with a chemical structure that suggests significant potential for applications in drug discovery and agrochemical research. Its core benzamidine moiety provides a strong foundation for potent enzyme inhibition, particularly of serine proteases, while the fluoro and methyl substituents offer opportunities for modulating its biological activity and physicochemical properties. This technical guide provides a comprehensive foundation for researchers interested in exploring the utility of this promising molecule. Further investigation into its specific biological targets and the development of detailed structure-activity relationships will be crucial in unlocking its full therapeutic and commercial potential.

References

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-FLUORO-4-METHYLBENZAMIDINE HYDROCHLORIDE CAS#: 175277-88-0 [m.chemicalbook.com]

- 5. 3-fluoro-4-methylbenzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 12. Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluoro-4-methylbenzamidine hydrochloride molecular weight

An In-depth Technical Guide to 3-Fluoro-4-methylbenzamidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzamidine hydrochloride, a fluorinated building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, this document will explore its synthesis, potential applications as a pharmaceutical intermediate, and essential safety and handling protocols. The insights provided are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Chemical Properties and Molecular Weight

3-Fluoro-4-methylbenzamidine hydrochloride is a solid organic compound. Its structure incorporates a benzamidine core, which is a common motif in the design of enzyme inhibitors, particularly for proteases like thrombin. The presence of a fluorine atom and a methyl group on the benzene ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions.

The precise molecular weight is a critical parameter for any experimental work, enabling accurate molar calculations for reaction stoichiometry and solution preparation.

| Property | Value | Source |

| Molecular Weight | 188.63 g/mol | |

| Molecular Formula | C₈H₁₀ClFN₂ | |

| CAS Number | 175277-88-0 | [1][2] |

| Physical Form | Solid | |

| InChI Key | VXAQJXKADWRKGS-UHFFFAOYSA-N | |

| SMILES String | Cl.Cc1ccc(cc1F)C(N)=N |

Below is the two-dimensional chemical structure of the compound.

Caption: Chemical structure of 3-Fluoro-4-methylbenzamidine cation with chloride counter-ion.

Synthesis and Manufacturing Insights

Amidine hydrochlorides are most classically and reliably synthesized via the Pinner reaction . This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (a Pinner salt), which is then treated with ammonia to yield the final amidine hydrochloride.[3]

The logical precursor for this synthesis is 3-fluoro-4-methylbenzonitrile . The overall synthetic workflow is a robust two-step process suitable for laboratory-scale synthesis and scalable for industrial production.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Fluoro-4-methylbenzamidine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylbenzamidine hydrochloride is a synthetic organic compound with potential pharmacological applications. However, as of early 2026, its specific mechanism of action is not well-documented in publicly available scientific literature. This guide provides a comprehensive framework for elucidating the molecular mechanism of this compound. We will begin by postulating a hypothetical mechanism of action based on its structural features, primarily the benzamidine moiety, a known pharmacophore. Subsequently, we will present a detailed, multi-pronged experimental strategy to systematically investigate its biological targets, downstream signaling pathways, and functional cellular effects. This document is intended to serve as a roadmap for researchers and drug development professionals seeking to characterize the pharmacological profile of 3-Fluoro-4-methylbenzamidine hydrochloride and similar novel chemical entities.

Introduction and Structural Analysis

3-Fluoro-4-methylbenzamidine hydrochloride is a small molecule with the chemical formula C₈H₁₀ClFN₂. Its structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and a benzamidine group.

-

The Benzamidine Moiety: The benzamidine group is a well-established pharmacophore known to mimic the side chain of arginine. This structural feature makes it a potent competitive inhibitor of various serine proteases, such as trypsin, thrombin, and Factor Xa. These enzymes play crucial roles in diverse physiological and pathological processes, including coagulation, inflammation, and cancer progression. Therefore, it is plausible that 3-Fluoro-4-methylbenzamidine hydrochloride exerts its biological effects through the inhibition of one or more serine proteases.

-

Fluoro and Methyl Substitutions: The fluorine and methyl groups on the benzene ring are likely to modulate the compound's pharmacological properties. The electron-withdrawing nature of the fluorine atom can influence the pKa of the amidine group, potentially enhancing its binding affinity to target enzymes. Both substituents can also impact the compound's lipophilicity, membrane permeability, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Given this structural analysis, we hypothesize that 3-Fluoro-4-methylbenzamidine hydrochloride acts as an inhibitor of serine proteases. The following sections outline a comprehensive experimental plan to test this hypothesis and fully characterize its mechanism of action.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

The following is a logical, step-by-step approach to systematically unravel the mechanism of action of 3-Fluoro-4-methylbenzamidine hydrochloride.

Figure 1: A comprehensive experimental workflow for elucidating the mechanism of action.

Part 1: Target Identification and Validation

The initial phase focuses on identifying the direct molecular targets of 3-Fluoro-4-methylbenzamidine hydrochloride.

-

Rationale: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This approach allows for the rapid screening of a large number of potential targets, providing a set of testable hypotheses.

-

Protocol:

-

Library Creation: Construct a virtual library of serine protease crystal structures from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D structure of 3-Fluoro-4-methylbenzamidine hydrochloride and perform energy minimization.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to each protease in the library.

-

Analysis: Rank the potential targets based on their predicted binding energies and analyze the key interacting residues.

-

-

Rationale: To experimentally validate the in silico predictions, direct enzymatic assays are performed. These assays measure the ability of the compound to inhibit the activity of purified enzymes.

-

Protocol:

-

Enzyme and Substrate Preparation: Obtain purified serine proteases and their corresponding chromogenic or fluorogenic substrates.

-

Inhibition Assay:

-

Prepare a series of dilutions of 3-Fluoro-4-methylbenzamidine hydrochloride.

-

In a 96-well plate, mix the enzyme, inhibitor, and buffer.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ (half-maximal inhibitory concentration) value for each enzyme.

-

| Parameter | Description |

| Enzyme | Purified serine protease (e.g., Trypsin, Thrombin, Factor Xa) |

| Substrate | Chromogenic or fluorogenic peptide substrate specific to the enzyme |

| Inhibitor | 3-Fluoro-4-methylbenzamidine hydrochloride |

| Assay Format | 96-well plate-based kinetic assay |

| Detection | Spectrophotometer or fluorometer |

| Primary Endpoint | IC₅₀ value |

-

Rationale: CETSA is a powerful technique to confirm target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Protocol:

-

Cell Treatment: Treat cultured cells with 3-Fluoro-4-methylbenzamidine hydrochloride or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

-

Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Part 2: Elucidation of Downstream Signaling Pathways

Once the primary target(s) are confirmed, the next step is to understand the downstream consequences of target inhibition.

Figure 2: A hypothetical signaling pathway involving serine protease inhibition.

-

Rationale: Many signaling pathways are regulated by protein phosphorylation. Phospho-proteomics provides a global, unbiased view of the changes in protein phosphorylation upon compound treatment.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with the compound and lyse them.

-

Protein Digestion: Digest the proteins into peptides.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like titanium dioxide (TiO₂) chromatography.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identify and quantify the changes in phosphopeptide abundance between treated and control samples.

-

-

Rationale: To validate the findings from the phospho-proteomics screen, Western blotting is used to examine the phosphorylation status of specific proteins of interest.

-

Protocol:

-

Protein Extraction and Quantification: Extract proteins from treated and control cells and determine their concentrations.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins, followed by secondary antibodies.

-

Detection: Visualize the protein bands using chemiluminescence or fluorescence.

-

-

Rationale: To measure the activity of specific transcription factors that are often the downstream effectors of signaling pathways.

-

Protocol:

-

Transfection: Transfect cells with a reporter plasmid containing a promoter with binding sites for the transcription factor of interest, driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with 3-Fluoro-4-methylbenzamidine hydrochloride.

-

Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

Part 3: Functional Cellular Assays

The final step is to assess the overall functional consequences of target engagement and pathway modulation in a cellular context.

-

Rationale: To determine if the compound has cytotoxic or cytostatic effects.

-

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat the cells with a range of concentrations of the compound for various durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

-

Rationale: Many serine proteases are involved in cell migration and invasion, particularly in cancer.

-

Protocol (Transwell Assay):

-

Cell Seeding: Seed cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays).

-

Treatment: Add the compound to both the upper and lower chambers.

-

Incubation: Incubate to allow cells to migrate or invade through the membrane.

-

Staining and Counting: Stain the cells that have migrated to the lower surface of the membrane and count them under a microscope.

-

-

Rationale: To determine if the compound induces programmed cell death.

-

Protocol (Annexin V/Propidium Iodide Staining):

-

Treatment: Treat cells with the compound.

-

Staining: Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Interpretation and Synthesis

The data generated from this comprehensive workflow will allow for the construction of a detailed model of the mechanism of action of 3-Fluoro-4-methylbenzamidine hydrochloride. For example, if the compound inhibits a specific serine protease, this should be reflected in the downstream signaling pathways (e.g., decreased phosphorylation of a key substrate) and result in a measurable functional outcome (e.g., reduced cell migration). The convergence of data from these orthogonal assays will provide a high degree of confidence in the elucidated mechanism.

Conclusion

While the precise mechanism of action of 3-Fluoro-4-methylbenzamidine hydrochloride is not yet established, its chemical structure strongly suggests a role as a serine protease inhibitor. The experimental framework outlined in this guide provides a rigorous and systematic approach to test this hypothesis and to build a comprehensive understanding of its pharmacological properties. This knowledge will be critical for its potential development as a therapeutic agent.

References

-

Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities. PubMed. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Semantic Scholar. [Link]

-

Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

3-Fluoro-4-methylbenzamidine Hydrochloride: A Technical Guide for the Modern Drug Discovery Professional

Preamble: From Building Block to Breakthrough

In the landscape of contemporary drug discovery, the journey from a simple chemical entity to a clinically viable therapeutic is one of intricate design, rigorous testing, and insightful strategy. It is not always the most complex molecule that holds the greatest potential, but often a well-positioned and reactive scaffold that provides the foundation for innovation. 3-Fluoro-4-methylbenzamidine hydrochloride emerges in this context not as a compound with a well-defined biological dossier of its own, but as a strategic starting material, a versatile building block poised for the generation of novel, high-value molecular entities.

This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the potential held within this specific benzamidine derivative. We will delve into the established pharmacological importance of the benzamidine scaffold, explore the strategic advantages conferred by its fluoro and methyl substitutions, and present a practical, field-proven workflow for its application in a drug discovery program. Our focus is on the causality behind experimental choices, ensuring that every step is part of a self-validating system of scientific inquiry.

The Benzamidine Core: A Privileged Scaffold in Medicinal Chemistry

The benzamidine moiety is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated classes of protein targets. This inherent versatility has led to the development of a wide array of biologically active compounds.[1][2] A critical analysis of the literature reveals several key areas where benzamidine derivatives have demonstrated significant therapeutic potential.

Table 1: Overview of Established Biological Activities of Benzamidine and Benzamide Derivatives

| Biological Activity | Therapeutic Area | Key Molecular Targets | Reference(s) |

| Enzyme Inhibition | Coagulation Disorders, Inflammation | Serine Proteases (e.g., Thrombin, Trypsin, Plasmin) | [3][4] |

| Antimicrobial | Infectious Diseases | Bacterial and Fungal Cellular Processes | [5][6] |

| Anticancer | Oncology | Various, including cell cycle regulators and signaling proteins | [7][8] |

| Anti-inflammatory | Inflammatory Disorders | Enzymes and receptors involved in the inflammatory cascade | [7] |

| Cardiovascular | Hypertension, Thrombosis | Receptors and enzymes regulating blood pressure and coagulation | [7][9] |

| Antiparasitic | Infectious Diseases | DNA minor groove binding in parasites like Leishmania and Trypanosoma | [10] |

The amidine group, being a strong base, is often protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with target proteins, particularly with the carboxylate side chains of aspartate or glutamate residues in enzyme active sites.[3] This makes benzamidines particularly effective inhibitors of serine proteases, a large family of enzymes involved in processes ranging from blood coagulation to digestion and immune responses.[3][4]

Strategic Fluorination and Methylation: Fine-Tuning for Efficacy

The specific substitution pattern of 3-fluoro-4-methylbenzamidine hydrochloride is not accidental; it represents a deliberate design choice in medicinal chemistry aimed at enhancing the drug-like properties of the resulting derivatives.

The Role of the Fluorine Atom

The introduction of fluorine into a drug candidate is a widely used strategy to modulate its physicochemical and pharmacokinetic properties.[11][12] The fluorine atom at the 3-position can confer several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of oxidative metabolism, thereby increasing the half-life and oral bioavailability of a drug.[13][14]

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the nearby amidine group, influencing its ionization state at physiological pH. This can fine-tune the binding interactions with the target protein.[14]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and potency.[14]

-

Improved Membrane Permeability: Strategic fluorination can alter the lipophilicity of a molecule, which can in turn affect its ability to cross cellular membranes and reach its site of action.[11]

The Influence of the Methyl Group

The methyl group at the 4-position also plays a crucial role. It can provide a handle for further synthetic modification or contribute to the overall shape and lipophilicity of the molecule, influencing how it fits into a binding pocket and its overall pharmacokinetic profile.

A Practical Drug Discovery Workflow: From Intermediate to Lead Candidate

The true value of 3-fluoro-4-methylbenzamidine hydrochloride lies in its application. The following section outlines a robust and logical workflow for leveraging this compound in a typical drug discovery campaign.

Step-by-Step Experimental Protocol: Synthesis of a Derivative Library

The following is a representative protocol for the synthesis of a small library of N-substituted derivatives from 3-fluoro-4-methylbenzamidine hydrochloride.

Objective: To generate a diverse set of amides to explore the structure-activity relationship (SAR) around the amidine core.

Materials:

-

3-Fluoro-4-methylbenzamidine hydrochloride

-

A selection of acyl chlorides or carboxylic acids

-

Coupling agents (e.g., HATU, HOBt)

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Amidine Free-Basing (Optional but Recommended):

-

Dissolve 1.0 equivalent of 3-fluoro-4-methylbenzamidine hydrochloride in a suitable solvent system (e.g., DCM/water).

-

Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) and stir vigorously.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base. Causality: The hydrochloride salt can interfere with some coupling reactions. Converting to the free base ensures the amidine nitrogen is nucleophilic.

-

-

Acylation Reaction:

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-fluoro-4-methylbenzamidine free base (1.0 eq.) in anhydrous DCM.

-

Add a tertiary amine base such as triethylamine (1.2 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq.) dropwise. Causality: The base scavenges the HCl byproduct of the reaction, driving it to completion. The cold temperature helps to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure N-acyl benzamidine derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Hypothetical Target Pathway: Serine Protease Inhibition

Given the prevalence of benzamidines as serine protease inhibitors, a derivative of 3-fluoro-4-methylbenzamidine could plausibly target an enzyme in the blood coagulation cascade, such as Thrombin (Factor IIa) or Factor Xa.

Conclusion: A Scaffold of Opportunity

While 3-fluoro-4-methylbenzamidine hydrochloride may not possess inherent, documented biological activity, its true significance lies in its potential as a highly adaptable and strategically designed starting material. The combination of the pharmacologically privileged benzamidine core with the advantageous properties conferred by fluorine and methyl substitutions makes it a compelling candidate for inclusion in any forward-thinking drug discovery program. By understanding the established activities of related compounds and employing a logical, iterative synthetic and screening workflow, researchers can unlock the potential of this versatile building block to develop the next generation of targeted therapeutics.

References

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

-

Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. [Link]

-

Oehme, P., et al. (1975). [The hypotensive effect of aromatic amidines and imidazolines]. Pharmazie, 30(5), 313-7. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

Chemist's Guide. Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile. [Link]

-

Semantic Scholar. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]

-

Stürzebecher, J., et al. (1988). Aromatic amidines: inhibitory effect on purified plasma serine proteinases, blood coagulation and platelet aggregation. Il Farmaco; edizione scientifica, 43(1), 5-13. [Link]

-

ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]

-

Semantic Scholar. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

Liu, H., et al. (2014). Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. Chemistry Central Journal, 8, 28. [Link]

-

Ojima, I. (2018). Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. Future Medicinal Chemistry, 10(14), 1645-1650. [Link]

-

Dardonville, C. (2013). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 140(12), 1457-73. [Link]

- Google Patents. (2018). Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Auteum. The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4707. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207. [Link]

-

ResearchGate. (2018). Reactions and Synthetic Uses of Amidines. [Link]

-

Pinto, A., et al. (2020). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 18(37), 7247-7264. [Link]

-

Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(12), 1648-53. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aromatic amidines: inhibitory effect on purified plasma serine proteinases, blood coagulation and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. [The hypotensive effect of aromatic amidines and imidazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-4-methylbenzamidine Hydrochloride: A Technical Guide to Unlocking its Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 3-Fluoro-4-methylbenzamidine hydrochloride, a structurally optimized benzamidine derivative poised for investigation in drug discovery. While benzamidine and its analogs are well-established as competitive inhibitors of serine proteases, the strategic incorporation of fluorine and a methyl group in this particular molecule suggests the potential for enhanced potency, selectivity, and improved pharmacokinetic properties. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for exploring the therapeutic promise of 3-Fluoro-4-methylbenzamidine hydrochloride. We will delve into its synthetic rationale, postulate its mechanism of action, and provide detailed, actionable protocols for its comprehensive evaluation as a serine protease inhibitor.

Introduction: The Rationale for 3-Fluoro-4-methylbenzamidine Hydrochloride

Benzamidine is a well-known reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1] Its core structure serves as a privileged scaffold in medicinal chemistry, recognized for its ability to interact with the active sites of these enzymes. However, the therapeutic application of unsubstituted benzamidine is often limited by modest potency and suboptimal pharmacokinetic characteristics. The design of 3-Fluoro-4-methylbenzamidine hydrochloride represents a rational approach to address these limitations through strategic chemical modifications.

The Influence of Fluorine and Methyl Substituents:

The introduction of a fluorine atom and a methyl group onto the benzamidine core is a deliberate design choice aimed at enhancing its drug-like properties.

-

Fluorine: The presence of fluorine can significantly impact a molecule's biological activity. It can act as a bioisostere of a hydrogen atom, leading to enhanced binding affinity with target proteins.[2][3][4] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially improving its metabolic stability and pharmacokinetic profile.[5]

-

Methyl Group: The methyl group can also play a crucial role in ligand-protein interactions. It can enhance binding affinity by occupying hydrophobic pockets within the enzyme's active site and by displacing energetically unfavorable water molecules.[6][7][8] The strategic placement of a methyl group can lead to a significant boost in potency, a phenomenon sometimes referred to as the "magic methyl" effect.[8]

This guide will provide the necessary framework to investigate whether these theoretical advantages translate into tangible benefits for 3-Fluoro-4-methylbenzamidine hydrochloride as a serine protease inhibitor.

Synthetic Pathway

The synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride can be approached through established chemical methodologies. A plausible and efficient route begins with the commercially available precursor, 3-fluoro-4-methylbenzonitrile.

Synthesis of the Precursor: 3-Fluoro-4-methylbenzonitrile

Several synthetic routes for 3-fluoro-4-methylbenzonitrile have been reported. One common method involves the condensation and subsequent decarbonylation of appropriate starting materials.[9] Another approach starts from methyl 2-(4-cyano-2-fluorophenyl)acetate, which is heated with calcium chloride in N,N-dimethylacetamide to yield the desired nitrile.[10][11]

Conversion to 3-Fluoro-4-methylbenzamidine Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and widely used method for converting nitriles into amidines.[12][13][14] This two-step process involves the formation of an intermediate imidate salt (a Pinner salt) followed by treatment with ammonia.

Step-by-Step Pinner Reaction Protocol:

-

Formation of the Imidate Salt:

-

Dissolve 3-fluoro-4-methylbenzonitrile in an anhydrous alcohol (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Allow the mixture to stand at a low temperature to facilitate the formation of the Pinner salt precipitate.

-

Isolate the precipitate by filtration and wash with a cold, anhydrous solvent.

-

-

Ammonolysis to the Amidine:

-

Suspend the isolated Pinner salt in a solution of ammonia in an anhydrous alcohol.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the ammonium chloride byproduct by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-Fluoro-4-methylbenzamidine hydrochloride.

-

Purify the product by recrystallization.

-

Caption: Proposed synthesis workflow for 3-Fluoro-4-methylbenzamidine HCl.

Potential Research Applications and Experimental Workflows

The primary hypothesized application of 3-Fluoro-4-methylbenzamidine hydrochloride is as a potent and selective inhibitor of serine proteases. These enzymes are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention.

Potential Therapeutic Areas:

-

Thrombosis: Inhibition of coagulation factors such as thrombin and Factor Xa.

-

Inflammation: Modulation of proteases involved in inflammatory cascades.

-

Cancer: Targeting proteases involved in tumor progression and metastasis.

-

Infectious Diseases: Inhibition of viral or bacterial proteases essential for pathogen replication.

In Vitro Characterization

A systematic in vitro evaluation is the first step to understanding the inhibitory potential of 3-Fluoro-4-methylbenzamidine hydrochloride.

3.1.1. Primary Screening: Identifying Target Proteases

A broad panel of serine proteases should be used for initial screening to identify potential targets.

Experimental Protocol: Fluorogenic Protease Inhibition Assay

-

Prepare Reagents:

-

Dilute the target serine protease to a working concentration in an appropriate assay buffer.

-

Prepare a stock solution of 3-Fluoro-4-methylbenzamidine hydrochloride in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound.

-

Dilute a fluorogenic peptide substrate specific for the target protease in the assay buffer.

-

-

Assay Setup (96-well plate format):

-

Add the test compound dilutions to the appropriate wells.

-

Add the protease solution to all wells except the negative control.

-

Incubate for a pre-determined time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15]

-

Table 1: Hypothetical Primary Screening Data for 3-Fluoro-4-methylbenzamidine Hydrochloride

| Serine Protease | Substrate | IC50 (µM) |

| Trypsin | Boc-Gln-Ala-Arg-AMC | 1.5 |

| Thrombin | Boc-Val-Pro-Arg-AMC | 5.2 |

| Factor Xa | Boc-Ile-Glu-Gly-Arg-AMC | 3.8 |

| Plasmin | Boc-Glu-Lys-Lys-AMC | 8.1 |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | >100 |

3.1.2. Kinetic Analysis: Elucidating the Mechanism of Inhibition

Once a primary target is identified, kinetic studies are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[1][16][17]

Experimental Protocol: Kinetic Analysis of Enzyme Inhibition

-

Vary Substrate and Inhibitor Concentrations:

-

Perform the fluorogenic protease assay as described above, but with varying concentrations of both the substrate and 3-Fluoro-4-methylbenzamidine hydrochloride.

-

-

Data Analysis:

-

Plot the initial reaction velocities against substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.

-

Fit the data to the appropriate kinetic models to determine the inhibition constant (Ki).[18]

-

Caption: Workflow for determining the mechanism of inhibition.

Cell-Based Assays: Assessing Cellular Efficacy

Demonstrating activity in a cellular context is a critical step in the validation of a potential drug candidate.[19][20][21]

Experimental Protocol: Cell-Based Protease Inhibition Assay

-

Cell Line Selection:

-

Choose a cell line that expresses the target protease and has a relevant downstream signaling pathway.

-

-

Assay Principle:

-

Utilize a reporter system where the cleavage of a specific substrate by the target protease results in a measurable signal (e.g., fluorescence, luminescence).

-

Alternatively, measure the modulation of a downstream biomarker that is dependent on the activity of the target protease.

-

-

Protocol:

-

Culture the selected cells in a multi-well plate.

-

Treat the cells with varying concentrations of 3-Fluoro-4-methylbenzamidine hydrochloride.

-

After an appropriate incubation period, measure the reporter signal or the level of the downstream biomarker.

-

-

Data Analysis:

-

Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal effect.

-

In Vivo Evaluation: Pharmacokinetic and Efficacy Studies

Promising in vitro and cell-based results warrant further investigation in animal models.

3.3.1. Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Fluoro-4-methylbenzamidine hydrochloride is crucial for predicting its in vivo behavior.[22][23][24]

Experimental Protocol: Preliminary Pharmacokinetic Study in Rodents

-

Compound Administration:

-

Administer a single dose of 3-Fluoro-4-methylbenzamidine hydrochloride to a cohort of rodents (e.g., mice or rats) via intravenous and oral routes.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration.

-

-

Bioanalysis:

-

Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

Table 2: Hypothetical Pharmacokinetic Parameters for 3-Fluoro-4-methylbenzamidine Hydrochloride in Rats

| Parameter | Value |

| Clearance (mL/min/kg) | 15 |

| Volume of Distribution (L/kg) | 2.5 |

| Half-life (h) | 2.0 |

| Oral Bioavailability (%) | 45 |

3.3.2. In Vivo Efficacy Models

Based on the identified target protease, select an appropriate animal model of disease to evaluate the in vivo efficacy of 3-Fluoro-4-methylbenzamidine hydrochloride. The choice of model will depend on the therapeutic area of interest (e.g., a thrombosis model for anticoagulants, a tumor xenograft model for cancer).

Conclusion

3-Fluoro-4-methylbenzamidine hydrochloride is a promising compound for investigation as a serine protease inhibitor. Its rational design, incorporating fluorine and a methyl group, suggests the potential for enhanced potency and improved pharmacokinetic properties compared to the parent benzamidine scaffold. This guide provides a comprehensive framework for its synthesis and systematic evaluation, from initial in vitro screening and kinetic analysis to cell-based assays and in vivo studies. The successful execution of these proposed research applications will be instrumental in elucidating the therapeutic potential of this novel benzamidine derivative.

References

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE. [Link]

-

Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]

-

Different roles for methyl groups in ligand–protein interactions and in rational drug design. ResearchGate. [Link]

-

Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]

-

Protease Assay Services. Reaction Biology. [Link]

-

Methyl Effects on Protein–Ligand Binding. ACS Publications. [Link]

-

Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Chemical Biology. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters. [Link]

-

Steady-state enzyme kinetics. The Biochemist. [Link]

-

PREPARATION OF AN pSUBSTITUTED BENZAMIDINE BY THE PINNER METHOD. A LITERATLTRE CLARIFICATION. HETEROCYCLES. [Link]

-

What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]

- Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Cell-based Assays to Identify Inhibitors of Viral Disease. Bentham Science. [Link]

-

KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]

-

Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Scilit. [Link]

-

The Chemical Profile of 3-Fluoro-4-methylbenzonitrile: Properties and Synthesis Explained. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. [Link]

-

Protein ligand binding: Significance and symbolism. Connected Papers. [Link]

-

Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry. [Link]

-

Pinner reaction. Wikipedia. [Link]

-

Methyl Effects on Protein-Ligand Binding. ResearchGate. [Link]

-

Pinner Reaction. SynArchive. [Link]

-

Methyl effects on protein-ligand binding. Semantic Scholar. [Link]

-

Protease & Protease Inhibitor Systems. G-Biosciences. [Link]

-

Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

-

Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]

-

A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications. [Link]

-

Pinner Reaction. NROChemistry. [Link]

- Synthesis method for benzamidine derivatives.

-

Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. CORE. [Link]

-

Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Utrecht University - UU Research Portal. [Link]

-

Pharmacokinetics and its role in small molecule drug discovery research. Medical Research Reviews. [Link]

-

Selective hydrolysis of nitriles to amides. ResearchGate. [Link]

-

Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube. [Link]

-

Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

Sources

- 1. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 10. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. 3-Fluoro-4-methylbenzonitrile | 170572-49-3 [chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Pinner reaction - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. benchchem.com [benchchem.com]

- 16. portlandpress.com [portlandpress.com]

- 17. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 18. mdpi.com [mdpi.com]

- 19. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]